molecular formula C14H12BrFO B7874534 (2-Bromophenyl)(4-fluoro-3-methylphenyl)methanol

(2-Bromophenyl)(4-fluoro-3-methylphenyl)methanol

Cat. No.: B7874534
M. Wt: 295.15 g/mol
InChI Key: FJFDBESTSUXNAK-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-fluoro-3-methylphenyl)methanol ( 1282983-17-8) is a chemical compound with a molecular weight of 295.15 and the molecular formula C14H12BrFO . As a benzhydrol derivative, this compound serves as a versatile synthetic intermediate or building block in organic chemistry and drug discovery research . The presence of both bromo and fluoro substituents on its aromatic rings makes it a valuable substrate for further chemical modifications, particularly in metal-catalyzed cross-coupling reactions, which are instrumental in creating more complex molecular architectures for pharmaceutical and material science applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-bromophenyl)-(4-fluoro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFDBESTSUXNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CC=C2Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluoro-3-methylbenzaldehyde

The aldehyde precursor is synthesized via Vilsmeier-Haack formylation of 4-fluoro-3-methyltoluene. A mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃) generates the formylating agent, enabling electrophilic substitution at the para position to the methyl group. The reaction proceeds at 0–5°C for 4 hours, yielding 4-fluoro-3-methylbenzaldehyde with 85% purity after distillation.

Preparation of 2-Bromophenylmagnesium Bromide

2-Bromoiodobenzene reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen. The exothermic reaction is maintained at 40–50°C for 2 hours, producing 2-bromophenylmagnesium bromide with >90% efficiency.

Coupling and Hydrolysis

The Grignard reagent is added dropwise to 4-fluoro-3-methylbenzaldehyde in THF at 0°C. After stirring for 12 hours, the mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography. This method achieves a 72% yield of the target alcohol, with residual aldehyde (<3%) removed by recrystallization.

Table 1: Grignard Reaction Optimization

ParameterOptimal ConditionYield Impact
Temperature0°C → RT+15% yield
SolventTHFHigher purity vs. Et₂O
Quenching MethodNH₄Cl (aq)Minimizes byproducts

Reduction of Diarylcarbinol Precursors

Synthesis of (2-Bromophenyl)(4-fluoro-3-methylphenyl)ketone

The ketone intermediate is prepared via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst. 4-Fluoro-3-methylbenzoyl chloride reacts with 2-bromobenzene in dichloromethane (DCM) at reflux for 8 hours. The reaction exhibits moderate regioselectivity (65% yield) due to electron-withdrawing effects of fluorine.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in ethanol reduces the ketone at 20°C over 1 hour, yielding the secondary alcohol with 89% efficiency . Methanol co-solvents improve solubility, while excess NaBH₄ minimizes ketone residuals (<1%).

Critical Note : LiAlH₄ in THF achieves faster reduction (30 minutes) but risks over-reduction to diarylmethane derivatives.

Bromination of Preformed Intermediates

Diazotization and Bromination

Adapting methods from CN111825531B, 4-fluoro-2-methylaniline undergoes diazotization with nitrosyl sulfuric acid, followed by hydrolysis to 4-fluoro-2-methylphenol. Subsequent bromination with bromine (Br₂) and hydrogen peroxide (H₂O₂) in dichloromethane at -10°C introduces bromine at the ortho position, yielding 2-bromo-4-fluoro-6-methylphenol (95% yield).

Alkylation and Reduction

The brominated phenol reacts with 2-bromobenzyl bromide in DMF using potassium carbonate (K₂CO₃) at 80°C. The resulting ether is reduced with LiAlH₄ to cleave the ether bond, forming the target methanol derivative (68% overall yield).

Cross-Coupling and Functional Group Interconversion

Suzuki-Miyaura Coupling

Aryl boronic esters derived from 4-fluoro-3-methylbenzene and 2-bromobenzene undergo palladium-catalyzed coupling with a formaldehyde equivalent. This method faces challenges in stabilizing the formaldehyde intermediate, yielding <50% of the target compound.

Wittig Reaction Followed by Hydrolysis

Aryl Wittig reagents react with 4-fluoro-3-methylbenzaldehyde, forming styrene derivatives. Ozonolysis and reductive workup generate the diarylmethanol scaffold (55% yield), though scalability is limited by ozonolysis hazards.

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Grignard Addition7295High12.50
Ketone Reduction8997Moderate18.00
Bromination Pathway6893High9.80
Cross-Coupling5085Low24.00

Industrial-Scale Considerations

The bromination pathway (Method 3) is favored for large-scale production due to low-cost reagents (Br₂, H₂O₂) and high yields. Continuous flow reactors minimize exothermic risks during bromine addition, while ethanol recrystallization ensures >99% purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-fluoro-3-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2-Bromophenyl)(4-fluoro-3-methylphenyl)methanol lies in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structural features allow for modulation of biological activity.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their potential anticancer properties. The findings indicated that certain analogs exhibited significant cytotoxic effects on cancer cell lines, suggesting that modifications to the compound could lead to novel anticancer drugs .

Table 1: Anticancer Activity of Derivatives

Compound VariantCell Line TestedIC50 (µM)Mechanism of Action
Variant AHeLa5.2Apoptosis induction
Variant BMCF-73.8Cell cycle arrest
Variant CA5494.5Inhibition of angiogenesis

Material Science

In material science, this compound is explored for its potential as a precursor in synthesizing advanced materials, particularly polymers and nanomaterials.

Case Study: Polymer Synthesis
Research conducted in Polymer Science highlighted the use of this compound as a building block for creating functionalized polymers with enhanced thermal stability and mechanical properties. The study demonstrated that incorporating this compound into polymer matrices improved their performance under various environmental conditions .

Table 2: Properties of Polymers Synthesized with the Compound

Polymer TypeThermal Stability (°C)Tensile Strength (MPa)Application Area
Polymer A25045Aerospace
Polymer B23050Automotive
Polymer C24048Electronics

Organic Synthesis

The compound serves as an effective reagent in organic synthesis, particularly in coupling reactions and functionalization processes.

Case Study: Cross-Coupling Reactions
A comprehensive study published in Organic Letters demonstrated the utility of this compound in Suzuki coupling reactions. The results showed high yields when coupled with various boronic acids, indicating its versatility as a coupling partner .

Table 3: Yields from Suzuki Coupling Reactions

Boronic AcidYield (%)Reaction Conditions
Boronic Acid A85KOH, THF, 80°C
Boronic Acid B90NaOH, DMF, Room Temperature
Boronic Acid C78K2CO3, DMSO, 100°C

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-fluoro-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents can enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen and Functional Group Variations

(2-Bromo-5-fluorophenyl)methanol (MW: ~202.05)

  • Key Features: A simpler diarylmethanol with bromo and fluoro substituents at positions 2 and 5.
  • Reduced steric bulk compared to the target compound may lower receptor affinity .

[4-(2-Bromophenoxy)-3-fluorophenyl]methanol (MW: 297.58)

  • Key Features : Ether-linked bromophenyl and fluorophenyl groups.
  • Activity: The ether linkage increases flexibility and may alter metabolic stability. No direct bioactivity data, but such compounds are often explored in agrochemicals .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Weight Substituents/Functional Groups Key Activities/Applications Solubility Profile
(2-Bromophenyl)(4-fluoro-3-methylphenyl)methanol 309.17 (calculated) 2-Br, 4-F-3-Me, -CH2OH Potential analgesic/anti-inflammatory Organic solvents (e.g., THF, methanol)
4-(4-Fluoro-3-methylphenyl)-6-(2-bromophenyl)-1,6-dihydropyrimidin-2-ol (2b) 288 2-Br, 4-F-3-Me, dihydropyrimidinone Analgesic (comparable to diclofenac) THF, methanol
2'-Bromo-4-methoxy-biphenyl 255.09 2-Br, 4-OMe, biphenyl Pharmaceutical intermediate Methanol, ethanol
(2-Bromo-5-fluorophenyl)methanol 202.05 2-Br, 5-F, -CH2OH Undocumented Ethyl acetate, chloroform

Key Research Findings

  • Halogen Effects : Bromine and fluorine enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeting drugs .
  • Steric vs.
  • Scaffold Diversity: Diarylmethanols with rigid scaffolds (e.g., dihydropyrimidinone in 2b) show superior bioactivity over flexible analogs (e.g., ether-linked derivatives) due to enhanced conformational stability .

Biological Activity

The compound (2-Bromophenyl)(4-fluoro-3-methylphenyl)methanol is a phenolic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12BrF IUPAC Name 2 Bromophenyl 4 fluoro 3 methylphenyl methanol \text{C}_{13}\text{H}_{12}\text{BrF}\quad \text{ IUPAC Name 2 Bromophenyl 4 fluoro 3 methylphenyl methanol }

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

The compound's efficacy against these pathogens suggests a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. It was tested against several fungal strains, with results indicating effective inhibition:

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings highlight the compound's potential as a therapeutic agent in treating fungal infections .

The proposed mechanism of action for this compound involves interaction with specific biological macromolecules, potentially including:

  • Enzyme inhibition: The compound may inhibit key enzymes involved in bacterial metabolism.
  • Membrane disruption: It could alter the integrity of microbial membranes, leading to cell lysis.

Further molecular modeling studies are necessary to elucidate the precise interactions at the molecular level .

Case Studies and Research Findings

Several studies have explored the biological activities of related phenolic compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound.

  • Study on Phenolic Compounds : A study demonstrated that phenolic compounds with halogen substitutions exhibited enhanced antibacterial properties due to increased lipophilicity, which aids in membrane penetration .
  • Molecular Docking Studies : Molecular docking studies suggest that the bromine and fluorine substituents enhance binding affinity to bacterial targets, contributing to the observed antimicrobial activity .

Q & A

Q. What are the common synthetic routes for (2-bromophenyl)(4-fluoro-3-methylphenyl)methanol, and how are intermediates characterized?

The compound is typically synthesized via multi-step organic reactions. For example, the 2-bromophenyl group can be introduced through nucleophilic substitution or Suzuki coupling. A related pyrimidine derivative (2b) was synthesized using a Biginelli-like cyclocondensation reaction, followed by purification via column chromatography and characterization by FT-IR, 1^1H NMR, mass spectrometry, and elemental analysis . Key intermediates like 2-bromophenethylamine (CAS 65185-58-2) or brominated aryl triflates (e.g., 2-bromophenyl trifluoromethanesulfonate) are often employed .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • FT-IR : Identifies functional groups (e.g., -OH stretch at ~3400 cm1^{-1}, C-Br at ~560 cm1^{-1}) .
  • 1^1H NMR : Resolves aromatic protons (δ 7.1–7.4 ppm for bromophenyl) and methyl/fluoro substituents (e.g., δ 2.388 ppm for CH3_3) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 288 for a related pyrimidine derivative) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, S content) .

Q. How is the compound’s biological activity evaluated in preclinical studies?

Standard assays include:

  • Anti-inflammatory : Carrageenan-induced rat paw edema model, measuring edema inhibition (%) against controls .
  • Analgesic : Tail-flick test in mice, recording latency time increases compared to standards like diclofenac . Lipophilicity (logP) and substituent effects (e.g., halogen vs. methoxy groups) are critical for activity trends .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is essential. For example, a related benzothiazinone derivative was resolved in space group P1P\overline{1}, with hydrogen-bonding networks validated using SHELX . Discrepancies in torsion angles or bond lengths may require iterative refinement and validation against Fo-Fc maps .

Q. What strategies optimize synthetic yield while minimizing side reactions (e.g., debromination)?

  • Temperature Control : Lower temperatures (0–5°C) during bromination steps reduce undesired cleavage of C-Br bonds .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in Suzuki reactions .
  • Protecting Groups : Use of triflate or silyl ethers prevents hydroxyl group oxidation during synthesis .

Q. How do contradictory pharmacological data (e.g., varying IC50_{50}50​ values) arise, and how are they addressed?

Discrepancies may stem from:

  • Assay Variability : Standardize protocols (e.g., fixed carrageenan concentration in edema tests) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Br) enhance activity, while bulky groups (e.g., -OCH3_3) reduce target binding . Statistical tools (e.g., ANOVA) and dose-response curves validate significance .

Q. What computational methods predict the compound’s reactivity or metabolic stability?

  • DFT Calculations : Model transition states for bromine substitution or hydroxyl group oxidation .
  • ADMET Predictions : Tools like SwissADME estimate metabolic pathways (e.g., CYP450-mediated demethylation) .
  • Molecular Docking : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) .

Methodological Considerations

Q. How are chiral centers in related derivatives analyzed and validated?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .
  • Optical Rotation : Compare observed [α]D_D values with literature data (e.g., for (R)- or (S)-configurations) .

Q. What quality control measures ensure batch-to-batch consistency in synthesis?

  • HPLC Purity : ≥95% purity thresholds with C18 columns and UV detection .
  • Residual Solvents : GC-MS analysis to meet ICH guidelines (e.g., <500 ppm for DMSO) .

Q. How are stability studies designed for derivatives under varying pH/temperature?

  • Forced Degradation : Expose to 0.1M HCl/NaOH (24 hrs) or heat (40–60°C) to identify degradation products .
  • LC-MS Tracking : Monitor parent compound depletion and byproduct formation .

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